molecular formula C21H14Cl2N2O2 B3674225 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B3674225
M. Wt: 397.2 g/mol
InChI Key: NWGLEPNMBNMZLT-UHFFFAOYSA-N
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Description

“N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” is a compound that has been synthesized in the field of medicinal chemistry . It is a derivative of benzoxazole, a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes . This reaction is catalyzed by p-toluene sulphonic acid (PTSA), leading to the formation of the target molecules .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by IR, 1H NMR, 13C NMR, and mass spectral studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes . This reaction is facilitated by the use of p-toluene sulphonic acid (PTSA) as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been characterized by IR, 1H NMR, 13C NMR, and mass spectral studies .

Future Directions

The future directions for the study of “N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include more in-depth studies on its mechanism of action, as well as the development of new synthetic routes and derivatives .

Properties

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-15-11-17(23)20-18(12-15)25-21(27-20)14-7-4-8-16(10-14)24-19(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGLEPNMBNMZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
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N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 6
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

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